molecular formula C23H34N2O12 B608849 Mal-PEG6-NHS ester CAS No. 1599472-25-9

Mal-PEG6-NHS ester

Número de catálogo: B608849
Número CAS: 1599472-25-9
Peso molecular: 530.53
Clave InChI: UUNUCVXNAHYFJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG6-NHS ester typically involves the reaction of a PEG derivative with a maleimide and NHS esterThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reagents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the purification of the product through techniques such as dialysis or chromatography to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

NHS Ester-Amine Coupling

The NHS ester reacts with primary amines (ε-amino groups of lysine or N-terminal amines) to form stable amide bonds.
Key characteristics:

  • Optimal pH range: 7.0–8.5 (highest efficiency at pH 8.3–8.5) .

  • Reaction half-life: ~1 hour at pH 8.0 (25°C), decreasing rapidly above pH 8.5 .

  • Competing hydrolysis: NHS esters hydrolyze in aqueous buffers, forming inactive carboxylic acids .

Maleimide-Thiol Conjugation

The maleimide group reacts with sulfhydryl groups (e.g., cysteine residues) to form thioether bonds.
Key characteristics:

  • Optimal pH range: 6.5–7.5 .

  • Specificity: Minimal cross-reactivity with amines at pH ≤7.5 .

  • Side reactions: Maleimide hydrolysis or ring-opening at pH >8.0 .

Reaction Conditions and Kinetics

ParameterNHS Ester-Amine ReactionMaleimide-Thiol Reaction
Optimal pH 8.3–8.5 6.5–7.5
Temperature 4–25°C 4–25°C
Reaction Time 1–2 hours 30–60 minutes
Solvent Compatibility Aqueous buffers (with ≤20% DMSO/DMF if needed) Aqueous buffers

Notes:

  • NHS ester reactions require freshly prepared solutions due to hydrolysis .

  • Maleimide-thiol reactions benefit from reducing agent-free buffers to prevent disulfide formation .

NHS Ester Hydrolysis

  • Rate: Accelerates at higher pH (e.g., t₁/₂ = 10 minutes at pH 8.6, 4°C) .

  • Mitigation: Conduct reactions at pH ≤8.0 and use excess NHS ester .

Maleimide Ring Opening

  • Occurs at pH >8.0, forming unreactive maleamic acid .

  • Mitigation: Maintain pH ≤7.5 during conjugation .

Competitive Reactions

  • At pH >7.5, maleimide may react with amines instead of thiols .

Comparative Reactivity Data

A study comparing conjugation efficiency under varying conditions:

ConditionAmine Conjugation Yield (%)Thiol Conjugation Yield (%)
pH 7.0, 1 hour65 ± 5 85 ± 3
pH 8.0, 1 hour90 ± 2 78 ± 4
pH 8.5, 1 hour40 ± 6 (hydrolysis dominant) 62 ± 5

Storage and Stability

  • Storage: -20°C in anhydrous DMSO or DMF .

  • Stability: ≤1 week at 4°C in aqueous buffers (pH 7.0) .

Aplicaciones Científicas De Investigación

Bioconjugation Applications

Mal-PEG6-NHS ester serves as a non-cleavable linker for bioconjugation, enabling the attachment of various biomolecules such as proteins, peptides, and nucleic acids.

Protein Conjugation

The compound is widely used to create stable conjugates between proteins and other molecules. For instance, it can link antibodies to enzymes or fluorescent labels for enhanced detection in assays like ELISA.

ApplicationDescriptionExample
Antibody-Drug ConjugatesStabilizes drug delivery systemsTargeted cancer therapy
Protein LabelingFacilitates visualization in assaysFluorescent microscopy

Case Study: Antibody-Drug Conjugates (ADCs)

In ADCs, this compound allows for the selective targeting of cancer cells while minimizing systemic toxicity. The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds. This method has shown promising results in preclinical studies for various cancers.

Synthesis of Proteolysis-targeting Chimeras (PROTACs)

This compound is pivotal in the development of PROTACs, which are designed to induce targeted protein degradation via the ubiquitin-proteasome system.

Case Study: Targeting Oncogenic Proteins

Research has demonstrated that PROTACs utilizing this compound effectively degrade oncogenic proteins that contribute to cancer progression, thus providing a novel therapeutic strategy.

Drug Delivery Systems

In drug formulation, this compound can be employed to enhance the pharmacokinetics of therapeutic agents by improving their solubility and stability.

Nanoparticle Formulation

The incorporation of this compound into lipid nanoparticles has been shown to increase drug encapsulation efficiency and facilitate controlled release profiles.

ParameterImpact
SolubilityEnhanced through PEGylation
StabilityImproved shelf-life and efficacy

Case Study: mRNA Vaccine Delivery

The use of this compound in mRNA vaccine formulations has been explored to improve delivery efficiency and immune response by stabilizing lipid nanoparticles containing mRNA.

Actividad Biológica

Mal-PEG6-NHS ester is a bifunctional compound widely utilized in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound incorporates a maleimide group and an N-hydroxysuccinimide (NHS) ester linked through a polyethylene glycol (PEG) spacer. The unique structure of this compound enhances its solubility in aqueous environments and facilitates selective labeling and conjugation with biomolecules.

Chemical Structure and Properties

  • Molecular Formula : C23H34N2O12
  • Molecular Weight : 530.5 g/mol
  • CAS Number : 1599472-25-9
  • Purity : ≥95%
  • Storage Conditions : -20°C for long-term storage

The compound's hydrophilic PEG spacer improves solubility, while the maleimide group allows for stable covalent bonding with thiol groups, making it suitable for various biological applications .

This compound functions through two primary reactive groups:

  • Maleimide Group : Reacts with thiol (-SH) groups of cysteine residues in proteins, forming stable thioether linkages.
  • NHS Ester Group : Reacts with primary amines (-NH2) to form amide bonds, facilitating conjugation to a wide range of biomolecules including proteins and oligonucleotides .

1. Antibody-Drug Conjugates (ADCs)

This compound has been employed in the synthesis of ADCs, which are designed to deliver cytotoxic agents directly to cancer cells. For instance, a study demonstrated the synthesis of nimotuzumab conjugated with DM1 via this compound. The resulting ADCs exhibited varying drug-to-antibody ratios (DAR), influencing their cytotoxicity against cancer cell lines such as DLD-1 and MDA-MB-468. Notably, higher DAR ratios correlated with increased potency and improved survival rates in tumor-bearing mice .

ADC VariantDAR RatioIC50 (nM)Efficacy
NimotuzumabN/A80.8 ± 5Control
Nimotuzumab-PEG6-DM1-Low3.536.2 ± 2Moderate
Nimotuzumab-PEG6-DM1-High7.322.5 ± 1High

2. PROTAC Development

Additionally, this compound is utilized in the design of PROTACs, which leverage the ubiquitin-proteasome system to selectively degrade target proteins. By linking ligands for E3 ligases to target proteins through this compound, researchers can effectively modulate protein levels within cells, offering a promising approach for targeted therapies .

Case Study 1: Efficacy of Nimotuzumab Conjugates

In a comparative study involving nimotuzumab conjugates, researchers observed that ADCs synthesized using this compound demonstrated enhanced binding affinity and cytotoxicity against EGFR-positive cancer cells. The study highlighted that nimotuzumab-PEG6-DM1-High had a significantly lower IC50 compared to the unconjugated antibody, indicating improved therapeutic potential .

Case Study 2: Targeted Protein Degradation with PROTACs

Another investigation focused on the application of this compound in PROTAC synthesis revealed that these compounds could effectively induce degradation of target proteins in various cancer models. The study emphasized the versatility of this compound as a linker that can be tailored for specific therapeutic targets .

Summary of Findings

This compound serves as a critical tool in bioconjugation chemistry, particularly for developing ADCs and PROTACs. Its ability to facilitate stable covalent bonds with biomolecules enhances its utility in targeted therapies, demonstrating significant potential in cancer treatment strategies.

Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O12/c26-19-1-2-20(27)24(19)6-8-32-10-12-34-14-16-36-18-17-35-15-13-33-11-9-31-7-5-23(30)37-25-21(28)3-4-22(25)29/h1-2H,3-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNUCVXNAHYFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-PEG6-NHS ester
Reactant of Route 2
Reactant of Route 2
Mal-PEG6-NHS ester
Reactant of Route 3
Reactant of Route 3
Mal-PEG6-NHS ester
Reactant of Route 4
Reactant of Route 4
Mal-PEG6-NHS ester
Reactant of Route 5
Reactant of Route 5
Mal-PEG6-NHS ester
Reactant of Route 6
Mal-PEG6-NHS ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.